REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1COCC1>[C:3]1([CH2:2][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1
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Name
|
|
Quantity
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5 mL
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Type
|
reactant
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Smiles
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ClCC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
73 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Synthesized
|
Type
|
CUSTOM
|
Details
|
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
|
CUSTOM
|
Details
|
afforded 5{24} (6.58 g, 87%) as a beige solid
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CN1CCNCC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |